Cas no 941947-43-9 (4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
- 4-Thiazoleacetamide, 2-[(4-methoxybenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-
-
- インチ: 1S/C22H23N3O4S/c1-28-18-8-6-16(7-9-18)21(27)25-22-24-17(14-30-22)13-20(26)23-11-10-15-4-3-5-19(12-15)29-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27)
- InChIKey: BUTYCKQPCHYTTI-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCCC2=CC=CC(OC)=C2)=O)N=C1NC(=O)C1=CC=C(OC)C=C1
じっけんとくせい
- 密度みつど: 1.283±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 7.37±0.50(Predicted)
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0448-100mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-20μmol |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-2mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-5mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-3mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-5μmol |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-1mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-20mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-75mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2202-0448-4mg |
4-methoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
941947-43-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 941947-43-9 and Product Name: 4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
The compound with the CAS number 941947-43-9 and the product name 4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential therapeutic applications. The presence of multiple functional groups, including a thiazole ring, methoxy substituents, and an amidine moiety, contributes to its unique chemical properties and biological activity.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The thiazole core in this compound is particularly noteworthy, as it is a well-documented scaffold in the development of bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural incorporation of a 1,3-thiazol-2-ylbenzamide moiety further enhances the molecule's pharmacological profile, suggesting potential interactions with biological targets such as enzymes and receptors.
The 4-methoxy group and the N-4-(2-(3-methoxyphenyl)ethylcarbamoyl}methyl) substituent contribute to the compound's solubility and bioavailability, which are critical factors in drug development. These features are particularly relevant in the context of oral formulations, where poor solubility can limit therapeutic efficacy. The use of 3-methoxyphenyl ethyl chains adds another layer of complexity to the molecule's structure, potentially influencing its binding affinity and selectivity towards specific biological targets.
In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of this compound make it an attractive candidate for virtual screening against various disease-related targets. Preliminary computational studies suggest that it may interact with proteins involved in signal transduction pathways relevant to neurodegenerative diseases. This hypothesis is supported by experimental data indicating that similar thiazole-based compounds exhibit neuroprotective effects in vitro.
Experimental validation through in vitro assays has been crucial in assessing the biological activity of this compound. Initial studies have demonstrated that it exhibits moderate inhibitory activity against certain kinases, which are key enzymes in cancer cell proliferation. The presence of multiple aromatic rings and heterocyclic moieties likely contributes to its binding interactions with these enzymes. Further optimization of the molecular structure may enhance its potency and selectivity, making it a viable candidate for clinical development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of palladium catalysts, for instance, has enabled the formation of carbon-carbon bonds between aromatic rings and thiazole moieties with high regioselectivity. Such synthetic approaches are essential for producing pharmaceutical-grade compounds with high purity and yield.
Quality control and analytical characterization play a pivotal role in ensuring the integrity of pharmaceutical compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the molecular structure and purity of this compound. These analytical methods provide critical data for regulatory submissions and ensure compliance with pharmaceutical standards.
The potential applications of this compound extend beyond oncology. Emerging evidence suggests that it may also have utility in treating inflammatory disorders by modulating immune responses. The interaction between thiazole derivatives and immune cells has been a topic of intense research, with several preclinical studies demonstrating their anti-inflammatory effects. The unique combination of structural features in this compound may make it a versatile therapeutic agent capable of addressing multiple pathological conditions.
Future directions in research may focus on exploring derivative compounds derived from this scaffold to improve pharmacokinetic properties and reduce potential side effects. Structural modifications such as halogenation or alkylation at specific positions could enhance binding affinity while maintaining biological activity. Additionally, exploring prodrug formulations may address issues related to solubility and bioavailability, expanding its therapeutic potential.
The development of novel pharmaceuticals is a collaborative effort involving chemists, biologists, pharmacologists, and clinicians. The interdisciplinary nature of drug discovery underscores the importance of integrating structural biology insights with synthetic chemistry expertise. Collaborative projects between academic institutions and pharmaceutical companies have accelerated progress in identifying promising drug candidates like this one.
Regulatory considerations are also critical during the drug development process. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) ensures that pharmaceutical products meet stringent safety and efficacy standards before reaching patients. Preclinical toxicology studies are essential for assessing potential adverse effects associated with this compound before human trials begin.
The economic impact of innovative pharmaceuticals cannot be overstated. Drugs that address unmet medical needs can significantly improve patient outcomes while generating revenue for biotechnology companies through patents and licensing agreements. Investment in research programs focused on developing novel therapeutics is crucial for advancing global healthcare standards.
941947-43-9 (4-methoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide) Related Products
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
- 1286732-12-4(N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2188202-85-7(8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)
- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)
- 618389-64-3(methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)
- 2293421-47-1(Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate)
- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))




